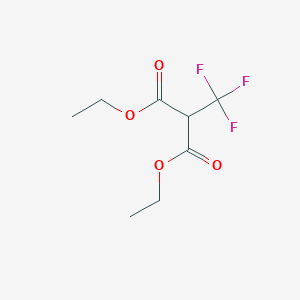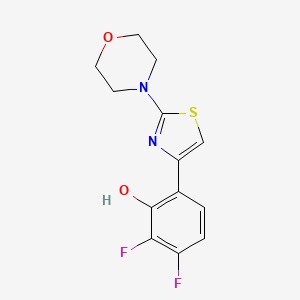
tert-butyl 3-bromo-5-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a derivative of benzoic acid and contains a bromine atom, a hydroxymethyl group, and a tert-butyl ester group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-5-(hydroxymethyl)benzoate typically involves the bromination of a suitable benzoate precursor followed by esterification. One common method is the bromination of 3-hydroxymethylbenzoic acid using bromine or a brominating agent under controlled conditions. The resulting 3-bromo-5-(hydroxymethyl)benzoic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Products with the hydroxymethyl group oxidized to a carboxylic acid or aldehyde.
Reduction: Products with the ester group reduced to an alcohol.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound is used to study the effects of brominated benzoates on cellular processes. It serves as a model compound to investigate the interactions of brominated aromatic compounds with biological systems .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a building block in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The hydroxymethyl group can participate in oxidation-reduction reactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
tert-Butyl 3-bromo-5-(methyl)benzoate: Similar structure but with a methyl group instead of a hydroxymethyl group.
tert-Butyl 3-chloro-5-(hydroxymethyl)benzoate: Similar structure but with a chlorine atom instead of a bromine atom.
tert-Butyl 3-bromo-5-(hydroxymethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness: tert-Butyl 3-bromo-5-(hydroxymethyl)benzoate is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzoate ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
1149752-66-8 |
|---|---|
Molecular Formula |
C12H15BrO3 |
Molecular Weight |
287.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




